

Technical Guide: 2-(3-Cyclohexylpropionyl)oxazole - Chemical Structure, Synthesis, and Characterization

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Compound of Interest

Compound Name: 2-(3-Cyclohexylpropionyl)oxazole

Cat. No.: B1325484

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for **2-(3-Cyclohexylpropionyl)oxazole**. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a robust and well-established synthetic methodology for the preparation of 2-acyl oxazoles. The detailed experimental protocols are based on analogous reactions and provide a strong foundation for the successful synthesis and purification of the target molecule. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

2-(3-Cyclohexylpropionyl)oxazole is a heterocyclic compound featuring a central oxazole ring substituted at the 2-position with a 3-cyclohexylpropanoyl group. The chemical structure and key properties are summarized below.

Chemical Structure:



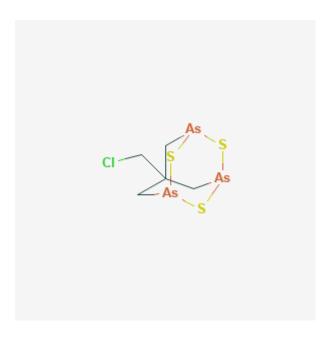


Figure 1. Chemical Structure of 2-(3-Cyclohexylpropionyl)oxazole

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	898759-06-3	[1]
Molecular Formula	C12H17NO2	[1][2]
Molecular Weight	207.27 g/mol	[1][2]
Boiling Point (Predicted)	317.6 ± 25.0 °C	[2]
Density (Predicted)	1.057 ± 0.06 g/cm ³	[2]
pKa (Predicted)	-1.71 ± 0.10	[2]

Proposed Synthesis

A highly efficient and contemporary method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide.[3][4] This approach is favored due to its high yield and the prevention of over-addition, a common side reaction with more reactive organometallics.[5]

The proposed two-step synthesis for **2-(3-Cyclohexylpropionyl)oxazole** is as follows:



- Step 1: Synthesis of the Weinreb Amide. 3-Cyclohexylpropanoic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide).
- Step 2: Acylation of Oxazole. The Weinreb amide is then reacted with the Grignard reagent derived from oxazole to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide)

This protocol is adapted from standard procedures for Weinreb amide formation from carboxylic acids.[6][7]

- Materials:
 - 3-Cyclohexylpropanoic acid
 - Oxalyl chloride or Thionyl chloride
 - N,O-Dimethylhydroxylamine hydrochloride
 - Triethylamine or Pyridine
 - Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
- Procedure:
 - To a solution of 3-cyclohexylpropanoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.
 - Slowly add oxalyl chloride (1.1 equivalents) to the solution at 0 °C. The reaction mixture is stirred at room temperature until gas evolution ceases.
 - The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-cyclohexylpropanoyl chloride.



- In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous DCM is cooled to 0 °C.
- Triethylamine (2.5 equivalents) is added dropwise, and the mixture is stirred for 15-20 minutes.
- The crude 3-cyclohexylpropanoyl chloride, dissolved in anhydrous DCM, is added dropwise to the amine solution at 0 °C.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-methoxy-N-methyl-3-cyclohexylpropanamide.

Step 2: Synthesis of **2-(3-Cyclohexylpropionyl)oxazole**

This protocol is based on the general method for the reaction of Weinreb amides with 2-magnesiated oxazoles.[3][4]

- Materials:
 - N-methoxy-N-methyl-3-cyclohexylpropanamide (from Step 1)
 - Oxazole
 - Isopropylmagnesium chloride (i-PrMgCl) solution in THF
 - Anhydrous Tetrahydrofuran (THF)
- Procedure:

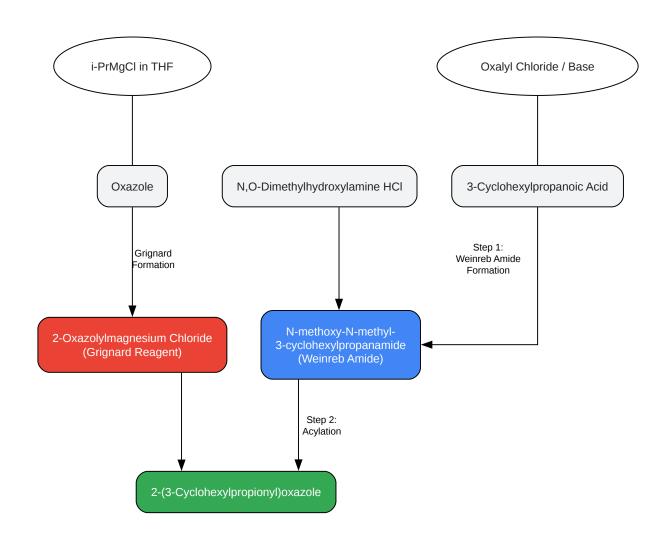


- A solution of oxazole (1.2 equivalents) in anhydrous THF is cooled to -10 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- Isopropylmagnesium chloride solution (1.2 equivalents) is added dropwise, maintaining the temperature below -10 °C.
- The resulting mixture is stirred at this temperature for 30-60 minutes to ensure the complete formation of the 2-oxazolylmagnesium chloride.
- A solution of N-methoxy-N-methyl-3-cyclohexylpropanamide (1 equivalent) in anhydrous
 THF is then added dropwise to the Grignard reagent solution, maintaining the temperature below -10 °C.
- The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
- The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-(3-Cyclohexylpropionyl)oxazole.

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of **2-(3-Cyclohexylpropionyl)oxazole**.





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